

An In-depth Technical Guide to the Crystal Structure and Composition of Phillipsite

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Compound of Interest

Compound Name: *Phillipsite*

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Abstract

Phillipsite, a common natural zeolite, possesses a unique framework structure that facilitates ion-exchange and adsorption properties of significant interest across various scientific and industrial domains, including potential applications in drug delivery and environmental remediation. This technical guide provides a comprehensive overview of the crystal structure and chemical composition of **phillipsite**, with a focus on quantitative data, experimental methodologies, and the intricate relationships between its compositional variations and structural parameters.

Introduction

Phillipsite is a series of tectosilicate minerals belonging to the zeolite group, with the general chemical formula $(K,Na,Ca)_{1-2}(Si,Al)_8O_{16} \cdot 6H_2O$.^[1] It is characterized by a framework of silica and alumina tetrahedra linked to form a three-dimensional structure with interconnected channels and cavities. These channels are occupied by exchangeable cations (primarily potassium, sodium, and calcium) and water molecules.^[1] The specific dominant cation gives rise to the different members of the **phillipsite** series: **phillipsite-K**, **phillipsite-Na**, and **phillipsite-Ca**.^[2] The unique structural and chemical properties of **phillipsite** make it a subject of ongoing research for applications requiring controlled release and selective adsorption.

Crystal Structure

The fundamental building block of the **phillipsite** framework is a chain of doubly connected 4-membered rings of tetrahedra.^{[3][4]} This arrangement creates a porous structure with interconnected channels in three dimensions.

Crystal System and Space Group: Natural **phillipsite** crystallizes in the monoclinic system with the space group $P2_1/m$.^{[5][6]} This crystal system and space group dictate the symmetry and overall arrangement of atoms within the unit cell.

Unit Cell Parameters

The dimensions of the unit cell of **phillipsite** vary depending on the dominant extra-framework cation. These variations are a direct consequence of the different ionic radii and coordination preferences of potassium, sodium, and calcium ions within the zeolite channels. A summary of the unit cell parameters for the three main **phillipsite** species is presented in Table 1.

Phillipsite Species	a (Å)	b (Å)	c (Å)	β (°)	Volume (Å ³)	Reference
Phillipsite-K	9.961 – 9.975	14.164 – 14.236	8.700 – 8.768	124.77 – 124.87	~1015	^[3]
Phillipsite-Na	10.037 – 10.082	14.136 – 14.194	8.689 – 8.719	125.06 – 125.21	~1018	^[3]
Phillipsite-Ca	9.874 – 9.995	14.208 – 14.271	8.690 – 8.735	124.64 – 125.09	~1013	^[3]

Table 1: Unit Cell Parameters of **Phillipsite** Species. This table summarizes the range of reported unit cell dimensions for **phillipsite-K**, **phillipsite-Na**, and **phillipsite-Ca**.

Atomic Coordinates

The precise positions of atoms within the unit cell are determined through single-crystal X-ray diffraction studies. The framework is composed of silicon (Si) and aluminum (Al) atoms tetrahedrally coordinated to oxygen (O) atoms. The extra-framework cations and water molecules occupy specific sites within the channels. Representative fractional atomic

coordinates for a **phillipsite** sample are provided in Table 2. It is important to note that the occupancy of the Si/Al sites is disordered, and the extra-framework cation and water molecule sites can be partially occupied.

Atom	x	y	z	Occupancy	Reference
K1	0.848	0.25	0.2076	1.0	[7]
CA	0.608	0.6262	0.4401	0.412	[7]
SI1/AL1	0.7362	0.0248	0.2805	0.669 (Si), 0.331 (Al)	[7]
SI2/AL2	0.4206	0.1409	0.0019	0.669 (Si), 0.331 (Al)	[7]
SI3/AL3	0.0604	0.0078	0.2844	0.669 (Si), 0.331 (Al)	[7]
SI4/AL4	0.1204	0.1396	0.0421	0.669 (Si), 0.331 (Al)	[7]
O1	0.1335	0.0976	0.2289	1.0	[7]
O2	0.6445	0.5766	0.1878	1.0	[7]
O3	0.61	0.113	0.1728	1.0	[7]
O4	0.0254	0.9154	0.1494	1.0	[7]
O5	0.8957	0.044	0.2713	1.0	[7]
O6	0.3022	0.3738	0.0783	1.0	[7]
O7	0.7872	0.4795	0.4982	1.0	[7]
O8	0.5814	0.75	0.0616	1.0	[7]
O9	0.0665	0.25	0.0196	1.0	[7]
H ₂ O1	0.7551	0.75	0.4733	1.0	[7]
H ₂ O2	0.1552	0.75	0.4382	1.0	[7]
H ₂ O3	0.3208	0.8525	0.174	1.0	[7]
H ₂ O4	0.5085	0.25	0.4384	1.0	[7]
H ₂ O5	0.5	0.5	0.5	1.0	[7]

Table 2: Representative Fractional Atomic Coordinates for **Phillipsite**. The table lists the atomic positions within the unit cell, highlighting the disordered nature of the Si/Al framework and the positions of extra-framework species.

Chemical Composition

The chemical composition of **phillipsite** is highly variable, primarily in the content of extra-framework cations (K^+ , Na^+ , Ca^{2+} , and sometimes Ba^{2+}) and the silicon-to-aluminum ratio (Si/Al) in the framework.[4] This compositional flexibility is a key feature of zeolites and is influenced by the geochemical environment in which the **phillipsite** forms.[4]

Compositional Variations

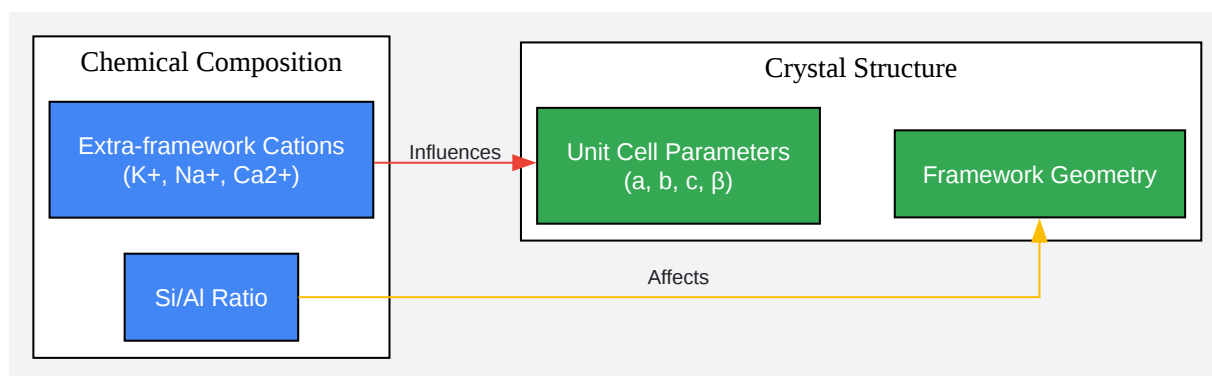
The Si/Al ratio in **phillipsite** typically ranges from 2.44 to 2.79 in deep-sea occurrences.[8] The composition of **phillipsite** is often related to the host rock; for instance, **phillipsite-K** is common in leucitite lavas.[4] The relative abundance of alkali and alkaline earth cations in the formation environment dictates the final composition of the zeolite. A summary of the oxide weight percentages for a typical **phillipsite** is presented in Table 3.

Oxide	Weight Percent Range	Average Weight Percent	Reference
SiO ₂	53.18 - 71.15	62.87	[9]
Al ₂ O ₃	16.71 - 22.22	20.17	[9]
K ₂ O	Varies	-	[8]
Na ₂ O	Varies	-	[8]
CaO	Varies	-	[8]
BaO	0.00 - 0.73	-	[8]
H ₂ O	Varies	-	[1]

Table 3: Typical Chemical Composition of **Phillipsite**. This table provides the range and average weight percentages of the major oxides found in **phillipsite**.

Relationship Between Composition and Crystal Structure

The chemical composition of **phillipsite** has a direct impact on its crystal structure, particularly the unit cell dimensions. The size and charge of the extra-framework cations influence the framework geometry and the volume of the unit cell.



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Figure 1: Composition-Structure Relationship. This diagram illustrates the direct influence of extra-framework cations and the Si/Al ratio on the unit cell parameters and framework geometry of **phillipsite**.

Experimental Protocols

The characterization of the crystal structure and chemical composition of **phillipsite** relies on a combination of analytical techniques.

X-ray Diffraction (XRD)

Purpose: To determine the crystal structure, including the unit cell parameters and space group, and to identify the mineral phase.

Methodology:

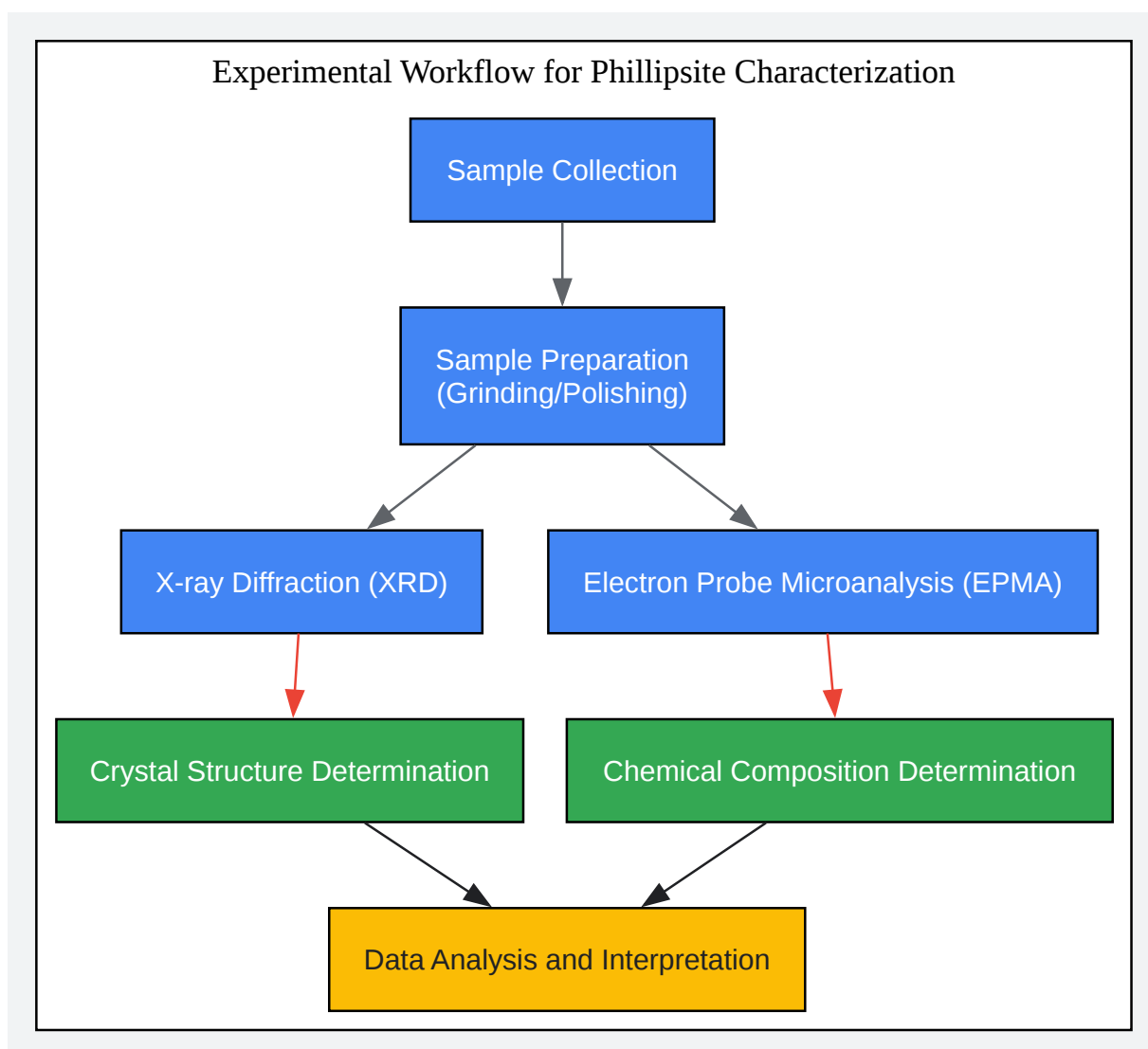
- **Sample Preparation:** A single, high-quality crystal of **phillipsite** is selected and mounted on a goniometer head. For powder XRD, the sample is ground to a fine powder.
- **Data Collection:** The crystal is irradiated with a monochromatic X-ray beam. The diffracted X-rays are collected by a detector as the crystal is rotated.
- **Data Processing:** The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group.
- **Structure Solution and Refinement:** The atomic positions are determined from the diffraction data using computational methods, and the structural model is refined to best fit the experimental data.

Electron Probe Microanalysis (EPMA)

Purpose: To determine the quantitative elemental composition of the **phillipsite** sample.

Methodology:

- **Sample Preparation:** A polished thin section or a grain mount of the **phillipsite** sample is prepared and coated with a thin layer of carbon to ensure electrical conductivity.
- **Analysis:** The sample is bombarded with a focused beam of high-energy electrons. This causes the atoms in the sample to emit characteristic X-rays.
- **Detection:** The wavelengths and intensities of the emitted X-rays are measured using wavelength-dispersive spectrometers (WDS).
- **Quantification:** The X-ray intensities from the sample are compared to those from standards of known composition to determine the concentrations of the elements present.



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Figure 2: Experimental Workflow. A typical workflow for the complete characterization of a **phillipsite** sample, from collection to data analysis.

Conclusion

The crystal structure and chemical composition of **phillipsite** are intrinsically linked, with the nature of the extra-framework cations and the Si/Al ratio of the framework dictating its precise structural parameters. A thorough understanding of these properties, obtained through rigorous experimental techniques such as X-ray diffraction and electron probe microanalysis, is crucial for harnessing the potential of **phillipsite** in advanced applications. This guide provides a

foundational, data-centric overview to aid researchers and scientists in their exploration of this versatile zeolite.

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